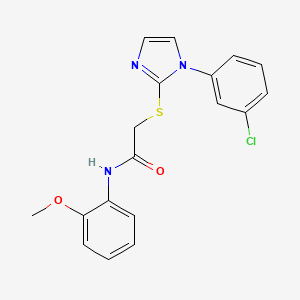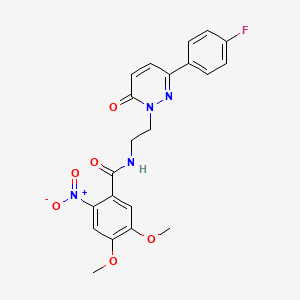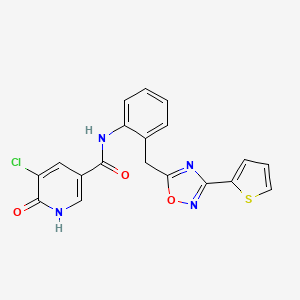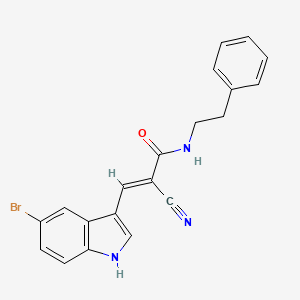amine CAS No. 851175-22-9](/img/structure/B2845194.png)
[(5-Chlorothiophen-2-yl)methyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chlorothiophen-2-yl)methylamine” is an organic compound with the molecular formula C7H10ClNS . It appears as a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was prepared in two steps using commercially available 2-chloro-5-(chloromethyl)thiazole and 2-aminopyridine as starting materials . The crude product was recrystallized from ethyl acetate .Molecular Structure Analysis
The molecular weight of “(5-Chlorothiophen-2-yl)methylamine” is 175.68 . The InChI key is PMWLAERHYHLCCV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)methylamine” is a liquid at room temperature . It has a molecular weight of 175.68 . The InChI key is PMWLAERHYHLCCV-UHFFFAOYSA-N .Scientific Research Applications
Environmental Impact and Degradation
Chlorinated compounds, similar to (5-Chlorothiophen-2-yl)methylamine, often find applications in studies related to environmental chemistry, particularly in the degradation of chemical warfare agents and pollutants. For example, research on the degradation products of chemical warfare agents provides insight into the environmental fate, mammalian toxicity, and ecotoxicity of such compounds, which might be relevant for understanding the behavior of (5-Chlorothiophen-2-yl)methylamine in similar contexts (Munro et al., 1999).
Agricultural Chemistry
Chlorinated thiophenes could be explored in agricultural chemistry, particularly in the synthesis of herbicides, pesticides, and fungicides. The research on antimicrobial triclosan and its by-products highlights the potential antimicrobial properties of chlorinated compounds, which could be applicable to (5-Chlorothiophen-2-yl)methylamine if it shares similar chemical behaviors (Bedoux et al., 2012).
Organic Synthesis and Material Science
In organic synthesis, chlorinated thiophenes are valuable intermediates for constructing more complex molecules, potentially useful in material science for the development of novel materials, such as organic semiconductors, dyes, and photovoltaic materials. The review on chlorogenic acid and its roles suggests that chlorinated compounds can have diverse applications, from food additives to nutraceuticals, hinting at the versatile nature of chlorinated molecules like (5-Chlorothiophen-2-yl)methylamine in synthetic applications (Santana-Gálvez et al., 2017).
Environmental Toxicology
Studies on the toxicity of chlorinated compounds, including their persistence and bioaccumulation potential, provide critical insights into the environmental and health implications of such chemicals. The research on the occurrence and behavior of parabens in aquatic environments could provide a template for assessing the environmental impact of (5-Chlorothiophen-2-yl)methylamine, given its potential resistance to degradation and bioaccumulation (Haman et al., 2015).
Pharmacology and Biomedical Applications
Chlorinated compounds often play a role in pharmacology, either as active pharmaceutical ingredients or as intermediates in drug synthesis. The review on DNA methyltransferase inhibitors illustrates the importance of such compounds in developing therapeutic agents for treating various diseases, including cancer (Goffin & Eisenhauer, 2002).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (5-Chlorothiophen-2-yl)methylamine are currently unknown . As research progresses, we may gain insights into the specific pathways this compound influences and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . (5-Chlorothiophen-2-yl)methylamine are currently unknown.
properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-2-9-5-6-3-4-7(8)10-6/h3-4,9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLAERHYHLCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2845114.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2845115.png)
![N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845116.png)
![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2845117.png)
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2845120.png)




![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)


![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)